2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide
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Overview
Description
2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide is a chemical compound with a complex structure that includes a cyanoacetamide core, a chloroethyl group, and a carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide typically involves the reaction of cyanoacetamide with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyanoacetamide and other by-products.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of cyanoacetamide and other by-products.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Scientific Research Applications
2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The cyanoacetamide core may also interact with various proteins and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-({[(2-Chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide: Unique due to its specific combination of functional groups and chemical properties.
2-Chloroethyl isocyanate: Shares the chloroethyl group but lacks the cyanoacetamide core.
Cyanoacetamide: Shares the cyanoacetamide core but lacks the chloroethyl and carbamoyl groups.
Uniqueness
This compound is unique due to its combination of a chloroethyl group, a carbamoyl moiety, and a cyanoacetamide core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
55860-57-6 |
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Molecular Formula |
C6H7ClN4O3 |
Molecular Weight |
218.60 g/mol |
IUPAC Name |
[(2-amino-1-cyano-2-oxoethylidene)amino] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C6H7ClN4O3/c7-1-2-10-6(13)14-11-4(3-8)5(9)12/h1-2H2,(H2,9,12)(H,10,13) |
InChI Key |
MODAGDJRHQXVIN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC(=O)ON=C(C#N)C(=O)N |
Origin of Product |
United States |
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